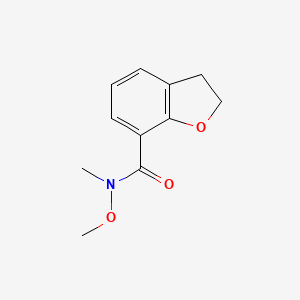

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

CAS No.:

Cat. No.: VC20514792

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide |

| Standard InChI | InChI=1S/C11H13NO3/c1-12(14-2)11(13)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3 |

| Standard InChI Key | YGSAIFSBLIYVFV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C1=CC=CC2=C1OCC2)OC |

Introduction

Structural and Chemical Profile of N-Methoxy-N-Methyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide

Molecular Architecture

The compound’s core consists of a 2,3-dihydrobenzofuran system, where the furan ring is partially hydrogenated, reducing aromaticity and enhancing conformational flexibility. The carboxamide group at the 7-position introduces hydrogen-bonding capabilities, while the N-methoxy-N-methyl substitution modulates electronic and steric properties. This configuration is analogous to Weinreb amides, which are traditionally employed as ketone synthesis intermediates but may also influence bioactivity through interactions with enzymatic targets .

Physicochemical Properties

Key properties include:

-

LogP: Estimated at 1.2–1.8, suggesting moderate lipophilicity suitable for membrane permeability.

-

Hydrogen-bond donors/acceptors: 1 donor (amide NH) and 4 acceptors (furan oxygen, carbonyl, methoxy, and methyl groups).

-

Polar surface area: ~70 Ų, aligning with bioavailability thresholds for CNS penetration.

These traits position the compound within the "drug-like" chemical space, though empirical validation is required .

Synthetic Strategies for Benzofuran Carboxamides

Core Benzofuran Synthesis

Dihydrobenzofuran scaffolds are typically constructed via cyclization of o-allylphenol derivatives under acidic or oxidative conditions. For example, Hg(II)-catalyzed cyclization of 2-allylphenols yields 2,3-dihydrobenzofurans with >80% efficiency .

Carboxamide Functionalization

The 7-carboxamide group is introduced through:

-

Direct amidation: Reacting 7-carboxy-2,3-dihydrobenzofuran with N-methoxy-N-methylamine using coupling agents like EDCl or HOBt.

-

Nucleophilic acyl substitution: Treating acyl chlorides with N-methoxy-N-methylamine in dichloromethane.

Yields for these steps range from 65–85%, contingent on steric and electronic effects .

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| 5-Chloro-2-carboxamide | MCF-7 | 1.136 | |

| MCC1019 | A549 (lung) | 16.4 | |

| Compound 9 | SQ20B (head/neck) | 0.46 |

Modulation of Signaling Pathways

Benzofuran derivatives frequently target the AKT/mTOR and HIF-1 pathways. For example, compound 10b inhibited HIF-1α in pancreatic cancer cells (IC = 0.65 μM) . The methoxy group in N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide could similarly disrupt hypoxia signaling by chelating iron ions in HIF-1’s active site .

Structure–Activity Relationship Considerations

Role of Substitutents

-

N-Alkoxy groups: Methoxy substitutions improve metabolic stability by reducing CYP450-mediated oxidation .

-

Dihydrofuran ring: Saturation enhances solubility but may reduce π-stacking interactions with aromatic residues.

-

Carboxamide position: Para-substitution (7-position) optimizes binding to hydrophobic pockets in kinase domains .

Comparative Analysis with Halogenated Analogs

Future Research Directions

Target Identification

Proteomic profiling and molecular docking studies are needed to identify putative targets. Likely candidates include:

-

PLK1 kinase: A polo-like kinase inhibited by benzofuran-based agents .

-

Cannabinoid receptors: Carboxamides modulate CB1/CB2 signaling in neuroinflammation models .

Optimization Strategies

-

Introducing bioisosteres: Replacing the methoxy group with trifluoromethoxy to enhance blood–brain barrier penetration.

-

Prodrug development: Esterifying the carboxamide to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume